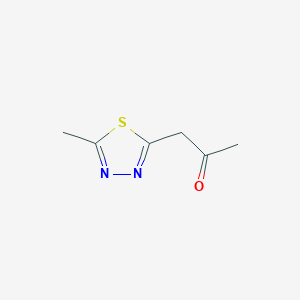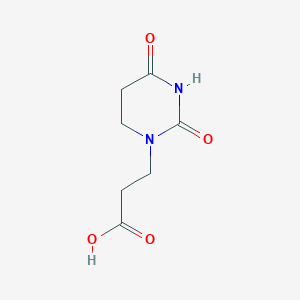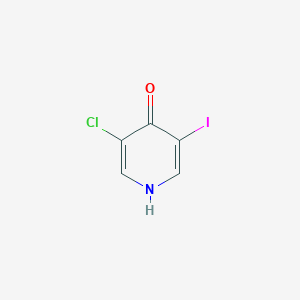
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one (MTDP) is an organic compound that has been used in various scientific fields for numerous different applications. MTDP is a colorless to light yellow crystalline solid with a boiling point of 118-120°C and a melting point of 67-68°C. It has a molecular weight of 134.2 g/mol and a density of 1.2 g/cm3. MTDP is a highly reactive compound and can be used in a variety of chemical reactions.
作用机制
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is believed to act as a catalyst in a variety of chemical reactions. It is thought to act by forming a reactive intermediate, which is then able to react with other molecules to form the desired product. This mechanism of action is known as the Schotten-Baumann reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to have anti-inflammatory and antifungal properties.
实验室实验的优点和局限性
One of the advantages of using 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one in lab experiments is its high reactivity, which allows for the rapid synthesis of a variety of organic compounds. Additionally, this compound is a relatively inexpensive reagent, which makes it an attractive option for laboratory use. However, this compound is highly reactive and can be hazardous if not handled properly. It is also a volatile compound, and care must be taken to ensure that it is not exposed to high temperatures or open flames.
未来方向
In the future, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to develop new pharmaceuticals, such as anti-cancer agents and antiviral agents. It could also be used to study the biochemical processes involved in the development of diseases, such as cancer and Alzheimer’s disease. Additionally, this compound could be used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. Finally, this compound could be used to study the mechanisms of drug action, such as enzyme kinetics and protein folding.
合成方法
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be synthesized by a number of methods, including the reaction of an aldehyde with an amine in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Schotten-Baumann reaction. Another method of synthesizing this compound is the reaction of a nitrile with an aldehyde in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Curtius rearrangement.
科学研究应用
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new pharmaceuticals, and the study of biochemical processes. This compound can be used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. This compound has also been used in the development of new pharmaceuticals, such as antifungal and anti-inflammatory agents. In addition, this compound has been used to study biochemical processes such as enzyme kinetics and protein folding.
属性
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWQAIFDACOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)


![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)


amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)

